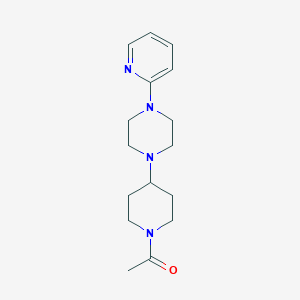![molecular formula C18H28N2O2 B5145000 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5145000.png)
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as A-317567, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammation.
作用机制
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide selectively antagonizes TRPV1 channels, which are expressed on sensory neurons and play a crucial role in pain perception and inflammation. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, leading to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). These neuropeptides contribute to pain and inflammation by sensitizing nociceptive neurons. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide blocks the activation of TRPV1 channels, thereby reducing the release of neuropeptides and reducing pain and inflammation.
Biochemical and Physiological Effects:
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, arthritis, and cancer pain. It has also been shown to reduce the release of neuropeptides such as substance P and CGRP, which contribute to pain and inflammation. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have no effect on other TRP channels, making it a selective antagonist of TRPV1 channels.
实验室实验的优点和局限性
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, making it a useful tool for studying the role of these channels in pain and inflammation. It has been extensively studied in animal models and has shown promising results as a potential therapeutic agent for chronic pain conditions. However, there are also limitations to using 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One potential direction is the development of more potent and selective TRPV1 antagonists. Another direction is the investigation of the role of TRPV1 channels in other physiological processes such as thermoregulation and nociceptive plasticity. Additionally, the potential therapeutic use of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide for chronic pain conditions in humans warrants further investigation.
合成方法
The synthesis of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 4-isobutoxybenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide.
科学研究应用
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. Its selective antagonism of TRPV1 channels makes it a promising candidate for the study of pain perception and inflammation. TRPV1 channels are known to be involved in the development of chronic pain conditions such as neuropathic pain, arthritis, and cancer pain. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to reduce pain and inflammation in animal models of these conditions, making it a potential therapeutic agent.
属性
IUPAC Name |
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)14-22-17-8-6-16(7-9-17)18(21)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNWFSDWBJXJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)


![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![4-({[4-(diethylamino)phenyl]imino}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)
